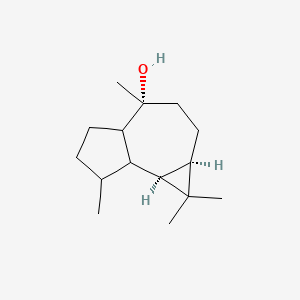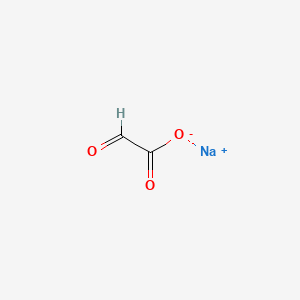
Sodium glyoxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium glyoxylate is an organic sodium salt that is the monosodium salt of glyoxylic acid. It has a role as a Saccharomyces cerevisiae metabolite, a human metabolite, a mouse metabolite and an Escherichia coli metabolite. It contains a glyoxylate.
Scientific Research Applications
Inhibition and Stimulation of Enzymes
Sodium glyoxylate has been studied for its effects on certain enzymes. For instance, it acts as a slowly reversible inhibitor of the CO2/Mg2+-activated form of ribulose-1,5-bisphosphate carboxylase/oxygenase, a crucial enzyme in plants. Glyoxylate does not differentially inhibit the enzyme's carboxylase or oxygenase activities, suggesting a potential role in plant metabolism regulation (Cook, Mulligan, & Tolbert, 1985).
Chemical Separation and Reactions
This compound is involved in chemical reactions for the separation of glyoxylic acid from technological mixtures. This process involves ionic exchange reactions and highlights the compound's role in chemical engineering and materials science (Pozdniakov et al., 2017).
Effects on Metabolism
In studies related to metabolism, this compound has been observed to alter levels of certain metabolites in organisms. For example, it significantly raised the levels of renal tissue calcium and oxalate in rats, and its administration resulted in enhanced liver glycollate oxidase activity (Jayanthi, Saravanan, & Varalakshmi, 1994).
Interaction with Other Compounds
Research has also focused on this compound's interactions with other compounds. For example, its reaction with indole under basic conditions produces sodium 3-indolylglycolate and other derivatives, revealing its potential in synthesizing complex organic compounds (Amat-Guerri, Martinez-Utrilla, & Pascual, 1981).
Biochemical Mechanisms
This compound's role in biochemical mechanisms, such as glycolysis and energy metabolism, has been investigated. Studies include its effects on enzyme kinetics and interactions with metabolic pathways (Park et al., 2017).
Properties
CAS No. |
2706-75-4 |
|---|---|
Molecular Formula |
C2HNaO3 |
Molecular Weight |
96.02 g/mol |
IUPAC Name |
sodium;oxaldehydate |
InChI |
InChI=1S/C2H2O3.Na/c3-1-2(4)5;/h1H,(H,4,5);/q;+1/p-1 |
InChI Key |
SOEVVANXSDKPIY-UHFFFAOYSA-M |
SMILES |
C(=O)C(=O)[O-].[Na+] |
Canonical SMILES |
C(=O)C(=O)[O-].[Na+] |
| 2706-75-4 | |
Pictograms |
Irritant |
Related CAS |
298-12-4 (Parent) |
Synonyms |
glyoxalic acid glyoxylate glyoxylic acid glyoxylic acid, 14C2-labeled glyoxylic acid, 2-(14)C-labeled glyoxylic acid, calcium salt glyoxylic acid, sodium salt glyoxylic acid, sodium salt, 14C-labeled glyoxylic acid, sodium salt, 2-(14)C-labeled |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


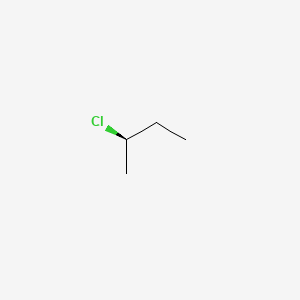
![1,2,3,4,5,5,6-Heptachlorobicyclo[2.2.1]hept-2-ene](/img/structure/B1260069.png)
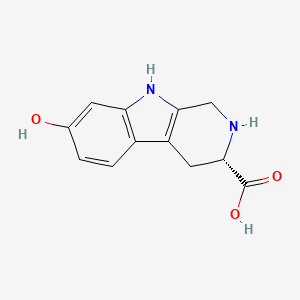
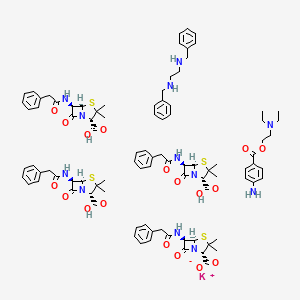
![2-[[4-(1-Pyrrolidinyl)-6-[2-(trifluoromethoxy)anilino]-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1260076.png)




![N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]butanamide](/img/structure/B1260085.png)
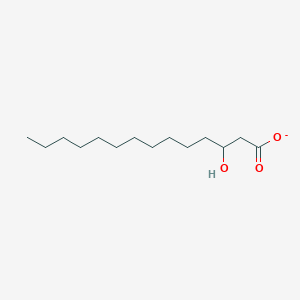
![N-[4-[(3-chloro-4-fluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-2-Butenamide](/img/structure/B1260087.png)
